Cas no 111982-45-7 (2-FLUOROPHENYL CYCLOPENTYL KETONE)

2-FLUOROPHENYL CYCLOPENTYL KETONE structure
111982-45-7 structure
Product Name:2-FLUOROPHENYL CYCLOPENTYL KETONE
CAS-nummer:111982-45-7
MF:C12H13FO
MW:192.229427099228
MDL:MFCD03841320
CID:859694
PubChem ID:13771614
Update Time:2025-06-26

2-FLUOROPHENYL CYCLOPENTYL KETONE Chemische en fysische eigenschappen

Naam en identificatie

    • 2-FLUOROPHENYL CYCLOPENTYL KETONE
    • LogP
    • Cyclopentyl-(2-Fluorophenyl)methanone
    • Methanone, cyclopentyl(2-fluorophenyl)-
    • C12H13FO
    • A935162
    • PD130914
    • 111982-45-7
    • cyclopentyl(2-fluorophenyl)methanone
    • Methanone,cyclopentyl(2-fluorophenyl)
    • SCHEMBL4006843
    • Cyclopentyl-(2-fluoro-phenyl)-methanone
    • MFCD03841320
    • EN300-108672
    • AKOS011792497
    • Z992242014
    • DTXSID20548979
    • SAVZOQLBNNRMNY-UHFFFAOYSA-N
    • CS-0132137
    • DS-10022
    • 2-FLUOROPHENYLCYCLOPENTYLKETONE
    • DB-197997
    • MDL: MFCD03841320
    • Inchi: 1S/C12H13FO/c13-11-8-4-3-7-10(11)12(14)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2
    • InChI-sleutel: SAVZOQLBNNRMNY-UHFFFAOYSA-N
    • LACHT: FC1C=CC=CC=1C(C1CCCC1)=O

Berekende eigenschappen

  • Exacte massa: 192.09509
  • Monoisotopische massa: 192.095043196g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 1
  • Zware atoomtelling: 14
  • Aantal draaibare bindingen: 2
  • Complexiteit: 208
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3.2
  • Topologisch pooloppervlak: 17.1Ų

Experimentele eigenschappen

  • PSA: 17.07

2-FLUOROPHENYL CYCLOPENTYL KETONE Prijsmeer >>

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